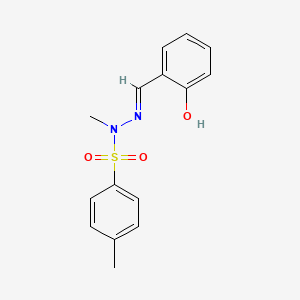![molecular formula C20H20N4O B6022983 7-(3-methylbutyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6022983.png)
7-(3-methylbutyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3-methylbutyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one, also known as MPP, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPP is a pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one derivative, which is a class of compounds that has demonstrated promising pharmacological properties.
Mechanism of Action
The mechanism of action of 7-(3-methylbutyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and signaling pathways that are involved in the development of cancer, inflammation, and neurodegenerative diseases. This compound has been shown to inhibit the activity of AKT, a protein kinase that is involved in the regulation of cell growth and survival. It also inhibits the activity of NF-κB, a transcription factor that is involved in the regulation of inflammation. Additionally, this compound has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It also has anti-inflammatory properties and has been shown to reduce inflammation in animal models. Additionally, this compound has demonstrated neuroprotective effects and has the potential to be used in the treatment of neurodegenerative diseases. This compound has also been shown to have antioxidant properties and has the potential to be used in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 7-(3-methylbutyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one in lab experiments include its potential therapeutic applications, its ability to inhibit the growth of cancer cells and induce apoptosis, its anti-inflammatory properties, and its neuroprotective effects. However, there are also limitations to using this compound in lab experiments. This compound is a relatively new compound, and its mechanism of action is not fully understood. Additionally, this compound has not been extensively studied in humans, and its safety and efficacy have not been established.
Future Directions
There are several future directions for the study of 7-(3-methylbutyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one. One direction is to further investigate its mechanism of action and its potential therapeutic applications. Another direction is to study its safety and efficacy in humans. Additionally, there is a need to develop more efficient synthesis methods for this compound and its derivatives. Finally, there is a need to study the potential side effects of this compound and its derivatives.
Synthesis Methods
The synthesis of 7-(3-methylbutyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a multi-step process that involves the reaction of 2-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one with 3-methylbutylamine. The reaction is carried out in the presence of a suitable solvent and a catalyst under controlled conditions. The resulting product is then purified by column chromatography to obtain pure this compound.
Scientific Research Applications
7-(3-methylbutyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has been extensively studied for its potential therapeutic applications. It has demonstrated promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It also has anti-inflammatory properties and has been shown to reduce inflammation in animal models. Additionally, this compound has demonstrated neuroprotective effects and has the potential to be used in the treatment of neurodegenerative diseases.
properties
IUPAC Name |
11-(3-methylbutyl)-5-phenyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c1-14(2)8-10-23-11-9-18-17(20(23)25)12-21-19-16(13-22-24(18)19)15-6-4-3-5-7-15/h3-7,9,11-14H,8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFUOZWHEFRNTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C=CC2=C(C1=O)C=NC3=C(C=NN23)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-ethyl-3,4-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B6022906.png)
![2-[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B6022910.png)
![3-[1-(4-chloro-3-fluorobenzyl)-3-piperidinyl]-N-(2,4-dimethoxybenzyl)propanamide](/img/structure/B6022914.png)
![N-(3,5-dimethylphenyl)-2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B6022920.png)
![1-[5-(cyclohexylamino)-7,7-dimethyl-5,6,7,8-tetrahydro-2-quinazolinyl]-4-piperidinol](/img/structure/B6022926.png)

![N-[1-(2-fluorobenzyl)-3-piperidinyl]-N-methyl-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B6022950.png)
![4-(2-ethoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6022953.png)
![1-[1-(2-fluoro-4-methoxybenzyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6022960.png)
![7-(2,3-dimethoxybenzyl)-2-(2-pyridinyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6022963.png)
![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]ethanesulfonamide](/img/structure/B6022966.png)
![N-methyl-3-(2-oxo-1-piperidinyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide](/img/structure/B6022973.png)
![N-(3-chloro-2-methylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B6022996.png)
![N-(2,4-dichlorophenyl)-N'-{5-[(3,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B6023001.png)